molecular formula C18H19Cl2NO4S B13871989 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide

Cat. No.: B13871989
M. Wt: 416.3 g/mol
InChI Key: WHXUSZJUHXJVFV-UHFFFAOYSA-N
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Description

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound has a unique structure that includes a chloro-substituted benzene ring and an oxane (tetrahydropyran) moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the oxane moiety. One common synthetic route may involve the following steps:

    Formation of the Sulfonamide Linkage: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 5-chloro-2-(oxan-2-yloxymethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Introduction of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of 2-hydroxytetrahydropyran reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s sulfonamide moiety makes it a potential candidate for antimicrobial and anticancer research. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Biological Studies: The compound can be used as a probe to study enzyme inhibition and protein interactions due to its unique structure.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-chlorophenyl)benzenesulfonamide
  • 4-chloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide
  • 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide is unique due to the presence of the oxane moiety, which may impart distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C18H19Cl2NO4S

Molecular Weight

416.3 g/mol

IUPAC Name

4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H19Cl2NO4S/c19-14-6-8-16(9-7-14)26(22,23)21-17-11-15(20)5-4-13(17)12-25-18-3-1-2-10-24-18/h4-9,11,18,21H,1-3,10,12H2

InChI Key

WHXUSZJUHXJVFV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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